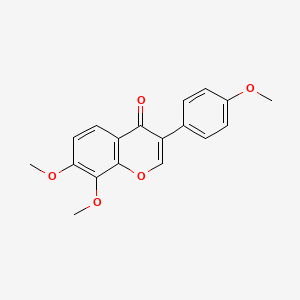

7,8,4'-Trimethoxyisoflavone

Beschreibung

Eigenschaften

IUPAC Name |

7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCBRQLDFFZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Biosynthesis, and Analogues of 7,8,4 Trimethoxyisoflavone

Natural Occurrence and Phytochemical Context of 7,8,4'-Trimethoxyisoflavone

7,8,4'-Trimethoxyisoflavone is a naturally occurring isoflavone (B191592) that has been identified in various plant species, particularly within the Leguminosae (Fabaceae) family. nih.gov Isoflavonoids, including this compound, are recognized as significant secondary metabolites in this plant family. nih.govresearchgate.net

Identification in Specific Botanical Sources

Detailed phytochemical investigations have led to the isolation and characterization of 7,8,4'-Trimethoxyisoflavone from several specific botanical sources. These include:

Millettia micans and Millettia dura : The root bark of both Millettia micans and Millettia dura has been identified as a source of 7,8,4'-Trimethoxyisoflavone. nih.govnih.gov The genus Millettia is known for being a rich source of isoflavonoids. nih.gov

Abrus mollis : This plant, used in traditional Chinese medicine, is another botanical source of flavonoids, although specific identification of 7,8,4'-Trimethoxyisoflavone was not explicitly detailed in the provided search results. nih.gov However, the genus is known to contain a variety of flavonoids. nih.gov

Documentation in Medicinal Herbs and Legumes

The presence of 7,8,4'-Trimethoxyisoflavone and related isoflavonoids is well-documented in a variety of medicinal herbs and legumes. nih.gov The genus Millettia, for example, encompasses approximately 260 species, many of which have a history of use in traditional medicine across tropical and subtropical regions. nih.gov Species within this genus are used to address a range of health concerns. nih.govnih.gov Legumes, in general, are the primary dietary source of isoflavonoids. researchgate.net

Elucidation of Isoflavonoid (B1168493) Biosynthetic Pathways Relevant to 7,8,4'-Trimethoxyisoflavone

The biosynthesis of 7,8,4'-Trimethoxyisoflavone is an extension of the well-established isoflavonoid pathway, which is a branch of the broader phenylpropanoid pathway. nih.gov

Derivation from Flavonoid Precursors

The journey to isoflavones begins with the amino acid phenylalanine. nih.gov A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key precursor for flavonoid synthesis. nih.gov Chalcone (B49325) synthase (CHS) then catalyzes the formation of naringenin (B18129) chalcone. nih.gov This chalcone is subsequently isomerized to the flavanone (B1672756) naringenin by chalcone isomerase (CHI). researchgate.netnih.gov

The critical branching point from the general flavonoid pathway to the isoflavonoid-specific pathway is the conversion of a flavanone (like liquiritigenin (B1674857) or naringenin) into a 2-hydroxyisoflavanone (B8725905). nih.gov This reaction, involving the migration of the B-ring from position C2 to C3, is catalyzed by the enzyme 2-hydroxyisoflavanone synthase (2-HIS), a cytochrome P450 enzyme. nih.gov The resulting 2-hydroxyisoflavanone is then dehydrated by 2-hydroxyisoflavanone dehydratase (2-HID) to yield the core isoflavone structure, such as daidzein (B1669772) or genistein (B1671435). nih.govnih.gov

Enzymatic Steps and Methylation Events in Isoflavone Formation

The formation of 7,8,4'-Trimethoxyisoflavone from a basic isoflavone skeleton involves a series of methylation events. These reactions are catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone ring. nih.gov

While the specific sequence of methylation leading to 7,8,4'-Trimethoxyisoflavone is not fully detailed in the provided results, the general principles of isoflavone methylation are understood. Methylation can occur at various positions on the isoflavone structure, with the 4'-, 7-, and 3'-positions being common sites. nih.gov For instance, the enzyme isoflavone 4'-O-methyltransferase (I4'OMT) is responsible for the methylation of the 4'-hydroxyl group. nih.gov The formation of 7,8,4'-Trimethoxyisoflavone would require the sequential or concerted action of specific OMTs that can methylate the hydroxyl groups at the 7, 8, and 4' positions of a precursor trihydroxyisoflavone.

Structurally Related Isoflavone Analogs and Derivatives of Research Interest

A variety of isoflavone analogs and derivatives, structurally related to 7,8,4'-Trimethoxyisoflavone, have garnered research interest. These compounds often share the core isoflavone structure but differ in their substitution patterns, such as the number and position of hydroxyl, methoxy (B1213986), and other functional groups.

| Compound Name | Notes |

| Durallone | A novel isoflavone isolated from the seed pods of Millettia dura. researchgate.net |

| Calopogonium isoflavone B | An isoflavone found in Millettia dura. nih.gov |

| Maximaisoflavone B | Another isoflavone identified in Millettia dura. nih.gov |

| Durmillone | An isoflavone also present in Millettia dura. nih.gov |

| Isoerythrin A-4'-(3-methylbut-2-enyl) ether | An isoflavone derivative from Millettia dura. nih.gov |

| 7,2'-dimethoxy-4',5'-methylenedioxyisoflavone | An isoflavone found in Millettia dura. nih.gov |

| 4',6,7-Trimethoxyisoflavone (B191343) | A naturally occurring isoflavone with estrogenic activity. biosynth.com |

| 2',4',7-trimethoxyflavone | A synthetic flavone (B191248) derivative with anti-inflammatory properties. nih.gov |

| 5-Hydroxy-7,8,4'-trimethoxyflavone | A flavone found in various plants, including Citrus reticulata. nih.govplantaedb.com |

| 5,3'-Dihydroxy-7,8,4'-trimethoxyflavanone | A flavanone that is a member of the flavonoid family. nih.gov |

These related compounds are often studied for their potential biological activities. biosynth.com

Methodologies for Isolation, Characterization, and Synthesis of 7,8,4 Trimethoxyisoflavone

Advanced Extraction and Chromatographic Separation Techniques

The isolation of 7,8,4'-trimethoxyisoflavone from natural sources, such as the wood of the leguminous tree Bowdichia virgilioides, typically involves standard chromatographic procedures. nih.gov The general workflow for isolating flavonoids like 7,8,4'-trimethoxyisoflavone from plant materials begins with sample preparation, often involving drying and grinding to increase the efficiency of the extraction process. researchgate.netresearchgate.net

Modern extraction techniques are increasingly favored over traditional methods to enhance efficiency and reduce the use of organic solvents. nih.gov These advanced methods include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). nih.govmdpi.com These techniques are generally faster, more environmentally friendly, and offer higher levels of automation. nih.gov

Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes separation and purification. researchgate.net Column chromatography is a fundamental technique used for this purpose. auctoresonline.org Adsorbents like Sephadex LH-20 are particularly useful for separating flavonoids. auctoresonline.org High-performance liquid chromatography (HPLC) is another powerful technique that offers high accuracy, speed, and sensitivity for the separation and purification of flavonoids. auctoresonline.org A specialized technique known as high-speed counter-current chromatography (HSCCC) has also been successfully employed for the separation of isoflavone (B191592) isomers. nih.gov The selection of the appropriate chromatographic method and conditions is crucial for obtaining pure 7,8,4'-trimethoxyisoflavone. mpg.de

State-of-the-Art Spectroscopic Methods for Structural Elucidation

Once isolated, the precise structure of 7,8,4'-trimethoxyisoflavone is determined using a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7,8,4'-trimethoxyisoflavone. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. bhu.ac.in

¹H NMR spectroscopy reveals the chemical environment of the protons in the molecule. For 7,8,4'-trimethoxyisoflavone, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings, the proton at the C-2 position, and the protons of the three methoxy (B1213986) groups.

¹³C NMR spectroscopy provides information about the different types of carbon atoms present in the molecule. bhu.ac.incdnsciencepub.com The spectrum of 7,8,4'-trimethoxyisoflavone would exhibit characteristic signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the C-2 and C-3 carbons of the isoflavone core, and the carbons of the methoxy groups. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often used to establish the connectivity between protons and carbons, confirming the precise arrangement of the atoms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 7,8,4'-Trimethoxyisoflavone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 7.48 (s, 1H) | 152.3 |

| 3 | - | 123.0 |

| 4 | - | 177.3 |

| 4a | - | 117.7 |

| 5 | 7.44 (d, 1H, J=8.4 Hz) | 120.8 |

| 6 | 6.97 (d, 1H, J=8.8 Hz) | ~114 |

| 7 | - | 162.6 |

| 8 | - | 130.7 |

| 8a | - | 145.6 |

| 1' | - | 124.2 |

| 2' | 6.99 (d, 2H, J=8.4 Hz) | 130.2 |

| 3' | 6.83 (d, 2H, J=8.6 Hz) | 113.7 |

| 4' | - | 162.4 |

| 5' | 6.83 (d, 2H, J=8.6 Hz) | 113.7 |

| 6' | 6.99 (d, 2H, J=8.4 Hz) | 130.2 |

| 7-OCH₃ | 3.85 (s, 3H) | 55.2 |

| 8-OCH₃ | - | 60.9 |

| 4'-OCH₃ | 3.85 (s, 3H) | 55.2 |

Note: Predicted values are based on general isoflavone spectra and may vary slightly from experimental data. Data compiled from multiple sources. nih.govgoogle.comnp-mrd.org

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For 7,8,4'-trimethoxyisoflavone, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula, which is C₁₈H₁₆O₅. nih.govbiosynth.com The calculated exact mass of this compound is 312.0998 g/mol . lipidmaps.org

Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecule. nih.govmdpi.com When the protonated molecule [M+H]⁺ of 7,8,4'-trimethoxyisoflavone is subjected to collision-induced dissociation, it breaks down into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the methoxy groups and the isoflavone core. nih.govlcms.czdiva-portal.org Common fragmentation pathways for flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of small neutral molecules like CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups. mdpi.com

Table 2: Key Mass Spectrometry Data for 7,8,4'-Trimethoxyisoflavone

| Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | 313.1071 | Protonated molecular ion |

| [M+Na]⁺ | 335.0890 | Sodium adduct of the molecular ion |

| [M-CH₃]⁺ | 298.2 | Loss of a methyl radical from a methoxy group |

| [M-CH₃-CO]⁺ | 270.2 | Subsequent loss of carbon monoxide |

Data compiled from PubChem and other sources. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ksu.edu.sa The IR spectrum of 7,8,4'-trimethoxyisoflavone displays characteristic absorption bands that confirm the presence of specific structural features.

A strong absorption band is typically observed in the region of 1630–1660 cm⁻¹ corresponding to the stretching vibration of the α,β-unsaturated ketone (C=O) group in the γ-pyrone ring. researchgate.net The spectrum also shows bands corresponding to C=C stretching vibrations of the aromatic rings at around 1605 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and methoxy groups appear in the region of 2800-3000 cm⁻¹. ksu.edu.sa Additionally, C-O stretching vibrations for the ether linkages of the methoxy groups are also present. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Bands for 7,8,4'-Trimethoxyisoflavone

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1640 |

| C=C (Aromatic) | ~1605, ~1500 |

| C-H (Aromatic/Aliphatic) | ~2800-3000 |

| C-O (Ether) | ~1250, ~1030 |

Note: Values are approximate and can vary based on the sample preparation method. nih.govresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems (chromophores) within a molecule. researchgate.net The UV-Vis spectrum of 7,8,4'-trimethoxyisoflavone in a solvent like methanol (B129727) or ethanol (B145695) typically shows two major absorption bands.

Band I, appearing at a longer wavelength (around 300-330 nm), is associated with the electronic transitions in the B-ring cinnamoyl system. Band II, at a shorter wavelength (around 250-270 nm), corresponds to the A-ring benzoyl system. The positions and intensities of these bands can be influenced by the substitution pattern on the isoflavone skeleton. The use of shift reagents, such as sodium methoxide (B1231860) or aluminum chloride, can provide additional information about the location of hydroxyl groups, although this is less relevant for the fully methoxylated 7,8,4'-trimethoxyisoflavone.

Table 4: Typical UV-Vis Absorption Maxima for 7,8,4'-Trimethoxyisoflavone

| Band | Wavelength Range (nm) |

|---|---|

| Band I | ~300 - 330 |

| Band II | ~250 - 270 |

Note: The exact λmax values can vary depending on the solvent used. researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. hebmu.edu.cnresearchgate.net While 7,8,4'-trimethoxyisoflavone itself is achiral, some of its derivatives or related natural products can be chiral. In such cases, CD spectroscopy would be invaluable for assigning the stereochemistry at the chiral centers. nih.govnih.gov For instance, if a related flavanone (B1672756) precursor to the isoflavone is isolated, CD can determine its absolute configuration, which can provide insights into the stereochemistry of biosynthetic pathways. science.gov The technique measures the differential absorption of left and right circularly polarized light, and the resulting spectrum (a plot of Cotton effects) is characteristic of the molecule's three-dimensional structure. hebmu.edu.cn

Chemical Synthesis Pathways for 7,8,4'-Trimethoxyisoflavone and its Analogs

The chemical synthesis of 7,8,4'-trimethoxyisoflavone and its structural analogs can be achieved through several established routes, primarily involving the construction of the core isoflavone skeleton followed by functional group modifications. Key strategies include the deoxybenzoin (B349326) route, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and specific multi-step pathways starting from readily available isoflavones.

One of the most fundamental and historically significant methods for isoflavone synthesis is the deoxybenzoin route . core.ac.uk This pathway commences with the synthesis of a 2-hydroxydeoxybenzoin intermediate. For the synthesis of isoflavones with a 7,8-dioxygenated pattern, a corresponding substituted phenol (B47542) and phenylacetic acid are required. The deoxybenzoin intermediate is then cyclized to form the isoflavone ring. This cyclization can be accomplished using various reagents that provide the final carbon atom of the pyrone ring (C2). A common method involves treatment with a formylating agent like N,N-dimethylformamide (DMF) in the presence of a catalyst such as boron trifluoride etherate (BF₃·Et₂O) and methanesulfonyl chloride, followed by cyclization. jmaterenvironsci.comresearchgate.net For the synthesis of 7,8,4'-trimethoxyisoflavone, a plausible route would involve the use of a 2,3,4-trihydroxyphenyl derivative and 4-methoxyphenylacetic acid to construct the corresponding 2,7,8-trihydroxy-4'-methoxy-deoxybenzoin, followed by cyclization and subsequent methylation of the hydroxyl groups. A similar approach has been successfully used for the synthesis of the analog 7,3',4'-trimethoxyisoflavone. researchgate.net

A more modern and versatile approach involves the Suzuki-Miyaura cross-coupling reaction . mdpi.comwikipedia.org This palladium-catalyzed reaction has become a cornerstone in the synthesis of biaryl compounds, including the 3-phenylchromone core of isoflavones. jmaterenvironsci.commdpi.com The general strategy involves the coupling of a 3-halochromone (typically a 3-iodochromone or 3-bromochromone) with an appropriately substituted arylboronic acid. mdpi.com To synthesize 7,8,4'-trimethoxyisoflavone, this would entail the preparation of a 7,8-dimethoxy-3-iodochromone and its subsequent coupling with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comrjpbcs.commdpi.com This method offers high yields and tolerance to a wide variety of functional groups, making it suitable for creating libraries of isoflavone analogs for biological screening. jmaterenvironsci.commdpi.com

A specific, multi-step synthesis for producing polyhydroxy isoflavones, which are direct precursors to 7,8,4'-trimethoxyisoflavone, has been detailed in patent literature. google.com This pathway utilizes formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone) as a starting material. The key steps are:

Bromination : Formononetin is selectively brominated at the C-8 position using N-bromosuccinimide (NBS). google.com

Methoxylation : The resulting 8-bromo derivative undergoes a copper-catalyzed reaction with sodium methoxide to replace the bromine atom with a methoxy group, yielding 7-hydroxy-8,4'-dimethoxyisoflavone. google.com

Demethylation : To obtain the precursor 7,8,4'-trihydroxyisoflavone, the methoxy groups are cleaved. google.com

Final Methylation : Although not detailed for this specific compound in the patent, the final step to obtain 7,8,4'-trimethoxyisoflavone would involve a standard exhaustive methylation of the trihydroxy precursor using a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

The table below summarizes key synthetic approaches and their relevance to 7,8,4'-trimethoxyisoflavone.

| Synthesis Route | Key Intermediates | Reagents & Conditions | Applicability to 7,8,4'-Trimethoxyisoflavone | Reference |

|---|---|---|---|---|

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin | Formylating agents (e.g., DMF, BF₃·Et₂O), followed by cyclization | Applicable by using appropriately substituted resorcinol (B1680541) and phenylacetic acid derivatives, followed by methylation. | core.ac.ukjmaterenvironsci.comresearchgate.net |

| Suzuki-Miyaura Coupling | 3-Halochromone, Arylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂), base | Highly suitable. Requires 7,8-dimethoxy-3-iodochromone and 4-methoxyphenylboronic acid. | mdpi.comrjpbcs.commdpi.com |

| Multi-step from Formononetin | 8-Bromo-7-hydroxy-4'-methoxyisoflavone; 7-hydroxy-8,4'-dimethoxyisoflavone | 1. NBS (Bromination) 2. NaOMe, Cu salt (Methoxylation) 3. Demethylation/Methylation | Provides a direct route to the key precursor 7,8,4'-trihydroxyisoflavone. | google.com |

Microbial Transformation of Isoflavone Scaffolds

Microbial biotransformation offers an alternative, environmentally benign route for the synthesis of complex and rare isoflavones, including hydroxylated and methoxylated derivatives. nih.govmdpi.com Microorganisms such as fungi and bacteria possess diverse enzymatic systems, including cytochrome P450 monooxygenases and O-methyltransferases, capable of modifying the isoflavone core with high regio- and stereoselectivity. nih.govbeilstein-journals.org

The direct microbial synthesis of 7,8,4'-trimethoxyisoflavone has not been extensively reported; however, the microbial production of its key precursor, 7,8,4'-trihydroxyisoflavone , from the common soy isoflavone daidzein (B1669772) is well-documented. google.comnih.gov Daidzein (7,4'-dihydroxyisoflavone) can be hydroxylated at the C-8 position by specific microbial strains. This biotransformation is a crucial step, as the resulting catechol structure on the A-ring is a prerequisite for obtaining the 7,8-dioxygenated substitution pattern.

Several microorganisms have been identified for their ability to perform this specific hydroxylation:

Aspergillus oryzae : Strains of this fungus, particularly those used in the fermentation of soybeans, have been shown to efficiently convert daidzein into 7,8,4'-trihydroxyisoflavone. google.com For instance, Aspergillus oryzae BCRC 32288 has been reported to achieve a conversion rate of up to 77.8%. google.com

Streptomyces species : Certain actinomycetes are also capable of this biotransformation. For example, Streptomyces sp. OH-1049 was found to produce 4',7,8-trihydroxyisoflavone from daidzein. mdpi.com

Following the formation of 7,8,4'-trihydroxyisoflavone, a subsequent microbial O-methylation step would be required to yield 7,8,4'-trimethoxyisoflavone. While the direct triple methylation of this specific precursor is not explicitly detailed, the potential for such a reaction exists within microbial systems. Streptomyces species are known producers of various methoxylated isoflavones. For example, 3',8-dihydroxy-4',6,7-trimethoxyisoflavone (B15369083) has been isolated from Streptomyces culture filtrates, demonstrating the presence of sophisticated O-methyltransferase enzymes within this genus. nih.govnih.gov

Furthermore, studies on the biotransformation of other trimethoxyisoflavones by fungi like Aspergillus niger have shown that these organisms can perform demethylation reactions. For example, 6,7,4'-trimethoxyisoflavone is demethylated at the C-4' position by A. niger. nih.govmdpi.com Conversely, it has also been observed that methoxylated metabolites can slowly accumulate during the culturing of Aspergillus niger with isoflavones, suggesting that both methylation and demethylation processes can occur, depending on the substrate and culture conditions. researchgate.net

The table below details key microorganisms and the transformations they catalyze relevant to the synthesis of 7,8,4'-trimethoxyisoflavone.

| Microorganism | Substrate | Product(s) | Transformation Type | Relevance to 7,8,4'-Trimethoxyisoflavone | Reference |

|---|---|---|---|---|---|

| Aspergillus oryzae | Daidzein | 7,8,4'-Trihydroxyisoflavone | C-8 Hydroxylation | Produces the direct precursor. | google.com |

| Streptomyces sp. OH-1049 | Daidzein | 4',7,8-Trihydroxyisoflavone | C-8 Hydroxylation | Produces the direct precursor. | mdpi.com |

| Aspergillus niger | 6,7,4'-Trimethoxyisoflavone | 4'-Hydroxy-6,7-dimethoxyisoflavone | C-4' Demethylation | Demonstrates enzymatic activity on methoxylated isoflavones. | nih.govmdpi.com |

| Streptomyces sp. | Endogenous | 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone | De novo synthesis / O-Methylation | Shows capability for producing complex trimethoxyisoflavones. | nih.govnih.gov |

Mechanistic Pharmacology and Preclinical Biological Activities of 7,8,4 Trimethoxyisoflavone

Modulation of Estrogenic Receptors and Hormonal Balance

Isoflavones are widely recognized as phytoestrogens due to their ability to bind to estrogen receptors (ERs), namely ER-alpha (ERα) and ER-beta (ERβ), and modulate estrogen-dependent cellular processes. This interaction can lead to either estrogenic or anti-estrogenic effects depending on the specific compound, the tissue type, and the local concentration of endogenous estrogens.

Interaction with Estrogen Receptors (ER-alpha)

The binding affinity of a phytoestrogen to ERα is a critical determinant of its potential to influence hormonal balance. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This process initiates the transcription of these genes. nih.gov

A thorough search of scientific databases for studies on 7,8,4'-Trimethoxyisoflavone reveals a lack of specific data regarding its binding affinity for ERα. While numerous studies have characterized the interaction of other isoflavones, such as genistein (B1671435) and daidzein (B1669772), with ERα, no such experimental values or detailed interaction studies are currently available for 7,8,4'-Trimethoxyisoflavone.

Influence on Hormone-Dependent Cellular Pathways

The activation of ERα by a ligand can trigger a cascade of downstream signaling events within the cell. These hormone-dependent cellular pathways regulate a variety of physiological processes, including cell proliferation, differentiation, and apoptosis. In the context of breast cancer cell lines like MCF-7, which are ER-positive, estrogenic compounds can stimulate cell growth. researchgate.net

Currently, there is no published research specifically investigating the influence of 7,8,4'-Trimethoxyisoflavone on hormone-dependent cellular pathways. Studies on other methoxylated isoflavones have shown that the position and number of methoxy (B1213986) groups can significantly alter their biological activity, but direct evidence for the effects of 7,8,4'-Trimethoxyisoflavone is absent.

Effects on Gene Expression Governed by Estrogenic Activity

The interaction of an estrogenic compound with ERα ultimately leads to changes in the expression of a suite of estrogen-responsive genes. These genes contain EREs in their regulatory regions and are crucial for mediating the physiological effects of estrogens. The study of these gene expression changes provides insight into the specific estrogenic or anti-estrogenic profile of a compound. nih.gov

Specific data on how 7,8,4'-Trimethoxyisoflavone affects the expression of genes governed by estrogenic activity is not available in the current scientific literature. Therefore, it is not possible to detail its specific impact on the transcription of well-known estrogen-responsive genes such as pS2 (TFF1) or progesterone (B1679170) receptor.

Antioxidant Properties and Mitigation of Oxidative Stress

Flavonoids, including isoflavones, are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases.

Mechanisms of Free Radical Scavenging

The primary mechanisms by which flavonoids exert their free radical scavenging activity include hydrogen atom transfer (HAT) and single electron transfer (SET). The arrangement and number of hydroxyl and methoxy groups on the flavonoid skeleton are critical in determining their antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging ability of compounds.

While the general antioxidant mechanisms of flavonoids are well-understood, specific studies detailing the free radical scavenging mechanisms of 7,8,4'-Trimethoxyisoflavone are lacking. There are no available IC50 values from DPPH or other antioxidant assays specifically for this compound.

Protection Against Cellular Oxidative Damage

By neutralizing free radicals, antioxidants can protect cells from oxidative damage to vital macromolecules, including lipids, proteins, and DNA. This cytoprotective effect is often evaluated by exposing cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), in the presence and absence of the antioxidant compound and then assessing cell viability and markers of cellular damage.

There is currently no published research that specifically investigates the ability of 7,8,4'-Trimethoxyisoflavone to protect cells against oxidative damage. Consequently, data on its cytoprotective effects and its ability to mitigate oxidative stress-induced cellular injury are not available.

Despite the broad interest in the biological activities of isoflavones, 7,8,4'-Trimethoxyisoflavone remains a largely uncharacterized compound in the scientific literature. The absence of specific research on its interaction with estrogen receptors and its antioxidant potential highlights a significant gap in our understanding of this particular methoxyisoflavone. Future research is warranted to elucidate the pharmacological and biological profile of 7,8,4'-Trimethoxyisoflavone to determine its potential as a therapeutic or preventative agent.

Lack of Specific Research Data for 7,8,4'-Trimethoxyisoflavone

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific preclinical data for the chemical compound 7,8,4'-Trimethoxyisoflavone corresponding to the detailed pharmacological activities requested.

Extensive searches for this specific isoflavone (B191592) isomer did not yield published research on its direct effects regarding:

The inhibition of specific inflammatory mediators like cytokines and eicosanoids.

The modulation of key inflammatory signaling pathways such as MAPK, NF-κB, or PI3K.

Antiproliferative and apoptosis-inducing activities in preclinical cancer models, including specific human breast cancer or leukemia cell lines.

The induction of apoptosis, cell cycle arrest, or the targeting of the Wnt/β-catenin pathway.

While research is available for other structurally related polymethoxyflavonoids and isoflavone isomers, such as 5,7,4'-trimethoxyflavone and 4',6,7-trimethoxyisoflavone (B191343), the strict requirement to focus solely on 7,8,4'-Trimethoxyisoflavone prevents the inclusion of that data in this context. The biological activities of flavonoid isomers can differ significantly based on the specific positions of their methoxy groups.

Therefore, the requested article on the "" with the specified detailed subsections cannot be generated at this time due to the absence of specific supporting scientific evidence for this particular compound.

Antiproliferative and Apoptosis-Inducing Activities in Preclinical Cancer Models

Anti-angiogenic Modulation in In Vitro Models

No specific studies detailing the anti-angiogenic effects of 7,8,4'-Trimethoxyisoflavone in in vitro models, such as human umbilical vein endothelial cell (HUVEC) proliferation, migration, or tube formation assays, were identified. Research on other flavonoids, like tricin, demonstrates anti-angiogenic properties by inhibiting these key steps in angiogenesis. nih.gov However, equivalent data for 7,8,4'-Trimethoxyisoflavone is not present in the available literature.

Antimicrobial Properties and Antibiofilm Mechanisms

Inhibition of Bacterial Growth (e.g., S. aureus)

There is no specific data available that quantifies the minimum inhibitory concentration (MIC) or other measures of growth inhibition for 7,8,4'-Trimethoxyisoflavone against Staphylococcus aureus or other bacteria. Studies on similar compounds, such as 5,7,4'-trimethoxyflavone, have reported MIC values against S. aureus. researchgate.net However, this information cannot be extrapolated to 7,8,4'-Trimethoxyisoflavone.

Interference with Microbial Virulence Factors (e.g., DNA Gyrase)

No research was found that investigates the effect of 7,8,4'-Trimethoxyisoflavone on microbial virulence factors, specifically its potential to act as an inhibitor of bacterial DNA gyrase. While flavonoids as a class have been explored as potential DNA gyrase inhibitors, with compounds like quercetin (B1663063) showing activity, there are no published findings for 7,8,4'-Trimethoxyisoflavone. nih.gov

Neurotrophic and Synaptogenic Activities

Promotion of Neural Differentiation

The scientific literature lacks studies on the role of 7,8,4'-Trimethoxyisoflavone in promoting the differentiation of neural stem cells or progenitor cells into mature neurons. While related compounds like 7,8-dihydroxyflavone (B1666355) have been extensively studied for their neurotrophic effects in cell lines such as SH-SY5Y, similar research for the trimethoxylated isoflavone variant is absent. nih.gov

Modulation of Synaptic Protein Expression (e.g., Synaptophysin, PSD95)

There is no available evidence to suggest that 7,8,4'-Trimethoxyisoflavone modulates the expression of key pre-synaptic (Synaptophysin) or post-synaptic (PSD-95) proteins. Research has detailed the role of these proteins in synapse formation and plasticity, but a link to the activity of 7,8,4'-Trimethoxyisoflavone has not been established. nih.govembopress.org

Anti-urolithiatic Activity in Experimental Models

Following a comprehensive review of available scientific literature, no specific studies detailing the anti-urolithiatic activity of 7,8,4'-Trimethoxyisoflavone in experimental models were identified. Urolithiasis is characterized by the formation of stones, or calculi, in the urinary tract, with calcium oxalate (B1200264) stones being the most prevalent type. drlesani.comkidney.org The process involves the nucleation, growth, and aggregation of crystals. nih.gov While various natural and synthetic compounds are investigated for their potential to inhibit this process, research focusing on 7,8,4'-Trimethoxyisoflavone for this therapeutic application does not appear to be present in the accessible scientific domain.

Inhibition of Calculus Formation

Consistent with the lack of data on its general anti-urolithiatic activity, there are no specific research findings on the ability of 7,8,4'-Trimethoxyisoflavone to inhibit calculus formation. The mechanisms of calculus inhibition often involve preventing the initial formation (nucleation) and subsequent growth of crystals like calcium oxalate and calcium phosphate (B84403) within the kidneys. nih.govnih.gov However, studies evaluating the efficacy of 7,8,4'-Trimethoxyisoflavone in these specific preclinical models have not been found.

Other Noteworthy Preclinical Biological Activities (e.g., Anti-malarial, Hepatoprotective)

A search for other significant preclinical biological activities of 7,8,4'-Trimethoxyisoflavone, specifically focusing on anti-malarial and hepatoprotective effects, did not yield specific results for this compound.

Regarding hepatoprotective activity, while related flavone (B191248) compounds have been studied, no literature was found that specifically investigates the ability of 7,8,4'-Trimethoxyisoflavone to protect the liver from damage induced by toxins. For instance, a different compound, 5-Hydroxy, 7,8,2'-Trimethoxy Flavone, isolated from Andrographis alata, has demonstrated hepatoprotective effects against carbon tetrachloride-induced toxicity in animal models. researchgate.net However, this does not provide direct evidence for the activity of 7,8,4'-Trimethoxyisoflavone.

Similarly, no studies were identified that evaluated the anti-malarial potential of 7,8,4'-Trimethoxyisoflavone against Plasmodium species, the parasites responsible for malaria. nih.gov The search for new anti-malarial agents is ongoing, but this specific isoflavone does not appear in the available research literature in this context.

Structure Activity Relationship Sar Investigations of 7,8,4 Trimethoxyisoflavone

Significance of Methylation and Hydroxylation Patterns at C-7, C-8, and C-4'

The presence and pattern of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the isoflavone (B191592) skeleton are critical determinants of its biological activity. Methylation, the addition of a methyl group, can significantly alter a molecule's properties.

Key Research Findings:

Increased Metabolic Stability and Bioavailability: Methylation of hydroxyl groups in flavonoids, such as those at the C-7, C-8, and C-4' positions, prevents their conjugation with glucuronic acid and sulfate (B86663). nih.gov This modification increases their metabolic stability, enhances transport across biological membranes, and ultimately improves oral bioavailability. nih.gov

Influence on Receptor Activity: The substitution pattern of methoxy groups can dictate a compound's activity at various receptors. For instance, in a study on flavones and isoflavones as aryl hydrocarbon receptor (AhR) ligands, 4',5,7-trimethoxyisoflavone (B192599) was found to be a potent AhR agonist, while its isomeric flavone (B191248) was inactive. nih.govnih.gov This highlights the importance of both the methoxy substitutions and the core isoflavone structure.

Impact on Anti-inflammatory and Antibacterial Activity: The presence of a methoxy group at the C-7 position has been shown to enhance the anti-inflammatory activity of flavones. nih.gov Conversely, the presence of methoxy groups can sometimes reduce the antibacterial properties of flavonoids when compared to their hydroxylated counterparts. mdpi.com

Role in Enzyme Inhibition: Methylation can influence a flavonoid's ability to inhibit enzymes. Studies on flavones have shown that methylated derivatives can have increased potency in inhibiting enzymes like aromatase, which is important in hormone-dependent conditions. nih.gov

The specific arrangement of methoxy groups in 7,8,4'-trimethoxyisoflavone contributes to its lipophilicity and ability to interact with specific biological targets. The methoxy groups at C-7 and C-8 on the A-ring and at C-4' on the B-ring create a unique electronic and steric profile that dictates its biological effects.

Role of the Isoflavone Core Structure in Mediating Specific Biological Responses

The fundamental isoflavone scaffold, characterized by the B-ring attached to the C-3 position of the C-ring, is a key determinant of its biological function, distinguishing it from other flavonoid classes like flavones.

Core Structural Features and Their Importance:

Foundation for Biological Activity: The isoflavone backbone is the essential framework upon which various substituent groups are placed, and it is this core that allows for interaction with numerous biological targets. researchgate.net Isoflavones are recognized as phytoestrogens due to their structural similarity to 17-β-estradiol, which allows them to bind to estrogen receptors (ERs). mdpi.comencyclopedia.pub

Interaction with Estrogen Receptors: The spatial arrangement of the isoflavone core enables it to mimic endogenous estrogens and interact with the hormone-binding pockets of ERs. mdpi.com Isoflavones generally show a higher binding affinity for ERβ than ERα, which may contribute to their differential effects in various tissues. nih.govnih.govmdpi.com

Influence on Kinase and Enzyme Activity: The isoflavone structure is associated with the inhibition of various enzymes, including tyrosine kinases and topoisomerase II. nih.govnih.gov This inhibitory action is a key mechanism behind their observed cellular effects.

Aryl Hydrocarbon Receptor (AhR) Agonism: The position of the B-ring at C-3 is crucial for the activity of some isoflavones as AhR agonists. nih.govnih.gov This interaction can influence the expression of genes involved in metabolism and cellular responses. nih.gov

The isoflavone core of 7,8,4'-trimethoxyisoflavone provides the necessary three-dimensional shape to fit into the binding sites of various proteins, while the specific methoxy substitutions fine-tune these interactions.

Influence of Substituent Groups on Receptor Binding Affinity and Enzyme Inhibition Profiles

The nature and position of substituent groups on the isoflavone core are critical in modulating its binding affinity for receptors and its ability to inhibit enzymes.

Impact of Substituents:

Receptor Binding Affinity:

Estrogen Receptors (ERs): The presence and type of substituent can influence the binding affinity and selectivity for ERα and ERβ. nih.gov While many isoflavones show low affinity for ERs, their effects are not solely mediated through these receptors. nih.gov The introduction of bulky substituents can alter binding and even lead to hormone-independent effects. nih.gov

Aryl Hydrocarbon Receptor (AhR): As previously mentioned, the methoxy groups on 4',5,7-trimethoxyisoflavone make it a potent AhR agonist, demonstrating the direct impact of these substituents on receptor activation. nih.govnih.gov

Enzyme Inhibition:

Tyrosine Kinases: The isoflavone genistein (B1671435) is a known tyrosine kinase inhibitor, and modifications to the isoflavone scaffold can alter this activity. nih.gov

DNA Topoisomerase II: Some isoflavones can inhibit this enzyme, which is crucial for DNA replication and repair. nih.gov

Aldehyde Dehydrogenase (ALDH2): Certain isoflavones are potent and selective inhibitors of ALDH2, an enzyme involved in alcohol metabolism. frontiersin.org

Aromatase: Methylated flavones have shown increased potency in inhibiting aromatase, an enzyme involved in estrogen synthesis. nih.gov

The three methoxy groups of 7,8,4'-trimethoxyisoflavone significantly influence its lipophilicity and electronic distribution, which in turn affects its ability to enter cells and interact with intracellular targets like enzymes and receptors.

Comparative Analysis with Isomeric Flavones and Other Isoflavones

Comparing 7,8,4'-trimethoxyisoflavone with its isomeric flavones (where the B-ring is attached to C-2) and other isoflavones with different substitution patterns provides valuable insights into its unique biological profile.

Key Comparisons:

Isoflavones vs. Flavones: The position of the B-ring is a critical structural difference that leads to distinct biological activities. nih.govnih.gov

AhR Activity: A striking example is the comparison between 4',5,7-trimethoxyisoflavone and its isomeric flavone. The isoflavone is a potent AhR agonist, while the flavone is inactive. nih.govnih.gov This underscores the importance of the C-3 phenyl substitution for this particular activity.

Comparison with Other Isoflavones:

Genistein and Daidzein (B1669772): These are the most studied isoflavones and are typically found with hydroxyl groups. mdpi.com Compared to 7,8,4'-trimethoxyisoflavone, they have different metabolic fates and may exhibit different potencies and mechanisms of action due to the presence of hydroxyl versus methoxy groups. nih.govencyclopedia.pub For example, the hydroxyl groups of genistein and daidzein are sites for glucuronidation, which affects their bioavailability. nih.gov

Biochanin A: This isoflavone is 5,7-dihydroxy-4'-methoxyisoflavone. The presence of hydroxyl groups at C-5 and C-7 and a methoxy group at C-4' gives it a different profile of activity compared to the trimethoxylated isoflavone. nih.gov

Interactive Data Table: Comparative Activity of Isoflavones and Flavones

| Compound | Core Structure | Substituents | Key Biological Activity |

| 7,8,4'-Trimethoxyisoflavone | Isoflavone | 7-OCH3, 8-OCH3, 4'-OCH3 | (Data not specifically available in provided context) |

| 4',5,7-Trimethoxyisoflavone | Isoflavone | 4'-OCH3, 5-OCH3, 7-OCH3 | Potent AhR agonist nih.govnih.gov |

| 4',5,7-Trimethoxyflavone | Flavone | 4'-OCH3, 5-OCH3, 7-OCH3 | AhR-inactive nih.govnih.gov |

| Genistein | Isoflavone | 4'-OH, 5-OH, 7-OH | AhR-inactive, ERβ preferential binding nih.govnih.gov |

| Apigenin | Flavone | 4'-OH, 5-OH, 7-OH | AhR agonist nih.gov |

| Biochanin A | Isoflavone | 5-OH, 7-OH, 4'-OCH3 | AhR agonist nih.gov |

| Acacetin | Flavone | 5-OH, 7-OH, 4'-OCH3 | AhR agonist nih.gov |

This comparative analysis demonstrates that subtle changes in the core structure (isoflavone vs. flavone) and the pattern of substituents (hydroxyl vs. methoxy) can lead to significant differences in biological activity.

Experimental Methodologies and Preclinical Model Systems for 7,8,4 Trimethoxyisoflavone Research

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are fundamental for dissecting the specific cellular pathways and molecular targets of 7,8,4'-trimethoxyisoflavone. These systems offer a controlled environment to study the compound's effects on various cell types.

Mammalian Cell Lines in Cancer Research

A diverse panel of mammalian cancer cell lines has been employed to investigate the anti-cancer properties of isoflavones and related compounds. While direct studies on 7,8,4'-trimethoxyisoflavone are not extensively detailed in the provided search results, the use of these cell lines for analogous compounds provides a framework for its potential investigation.

Caco-2 (Human Colorectal Adenocarcinoma): This cell line is a well-established model for studying intestinal absorption and the effects of compounds on colon cancer cells. Studies on other natural products, such as black bean condensed tannins, have utilized Caco-2 cells to demonstrate anti-proliferative and anti-angiogenic activities. nih.gov

HL-60 (Human Promyelocytic Leukemia), U937 (Human Histiocytic Lymphoma), Jurkat (Human T-cell Leukemia), and K562 (Human Chronic Myelogenous Leukemia): These leukemia cell lines are crucial for screening compounds with potential anti-leukemic activity.

MDA-MB-231 and MCF-7 (Human Breast Adenocarcinoma): These two cell lines represent different subtypes of breast cancer and are widely used to study hormone-dependent and -independent mechanisms of cancer progression. nih.govmdpi.com MCF-7 cells are estrogen receptor (ER)-positive, making them suitable for investigating compounds that may interfere with estrogen signaling, while MDA-MB-231 cells are ER-negative and represent a more aggressive, invasive phenotype. nih.gov Research on other compounds in these cell lines often focuses on proliferation, migration, and the expression of cancer-related genes and proteins. nih.govmdpi.comresearchgate.net

Table 1: Mammalian Cancer Cell Lines in Isoflavone (B191592) Research

| Cell Line | Cancer Type | Key Characteristics |

| Caco-2 | Colorectal Adenocarcinoma | Model for intestinal absorption and colon cancer. nih.gov |

| HL-60 | Promyelocytic Leukemia | Used for screening anti-leukemic compounds. |

| U937 | Histiocytic Lymphoma | Model for studying monocytic leukemia. |

| Jurkat | T-cell Leukemia | Used in research on T-cell malignancies. |

| K562 | Chronic Myelogenous Leukemia | Model for studying leukemia and drug resistance. |

| MDA-MB-231 | Breast Adenocarcinoma | Estrogen receptor-negative, invasive phenotype. nih.gov |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, hormone-dependent. nih.gov |

Primary Cell Cultures and Co-culture Systems

To better mimic the complex interactions within tissues, researchers utilize primary cells and co-culture systems.

RAW 264.7 Murine Macrophages: These cells are a cornerstone for studying inflammation. mdpi.com They can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, allowing for the evaluation of the anti-inflammatory potential of compounds like 7,8,4'-trimethoxyisoflavone. mdpi.comnih.gov Studies often measure the production of inflammatory mediators such as nitric oxide and various cytokines. mdpi.com

Endothelial Cells: These cells are critical in the study of angiogenesis, the formation of new blood vessels, which is a key process in both normal physiology and disease states like cancer. Co-culture systems involving endothelial cells and other cell types, such as macrophages, can provide insights into the complex signaling that governs vascular development and inflammation. nih.gov

Yeast Cells for Estrogen Receptor Assays

Genetically modified yeast cells provide a powerful and high-throughput screening tool for assessing the estrogenic or anti-estrogenic activity of compounds. nih.govnih.gov These assays typically involve a recombinant yeast strain engineered to express the human estrogen receptor (hER). nih.gov When a compound binds to the hER and activates it, it triggers the expression of a reporter gene, which can be easily measured. This system allows for the rapid screening of large numbers of compounds to identify those that interact with the estrogen receptor. nih.govnih.gov

In Vivo Animal Models for Pharmacological Efficacy Assessment

Rodent Models of Disease

Rats and mice are the most commonly used animal models in pharmacological research due to their physiological similarities to humans and the availability of well-characterized disease models. nih.gov

Hyperlipidemia Models: Triton WR-1339-induced hyperlipidemia in rats is a classic model for screening potential lipid-lowering agents. nih.gov This model allows for the investigation of a compound's ability to affect elevated levels of cholesterol and triglycerides in the blood.

Urolithiasis Models: Rodent models of urolithiasis, or kidney stone formation, are often induced by the administration of substances like ethylene (B1197577) glycol, which leads to hyperoxaluria and the formation of calcium oxalate (B1200264) crystals in the kidneys. mdpi.comnih.gov These models are crucial for testing the efficacy of compounds in preventing or treating kidney stones.

Zebrafish Models for Anti-inflammatory and Angiogenesis Studies

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying inflammation and angiogenesis due to its rapid development, optical transparency, and genetic tractability. nih.gov The tail fin amputation model in zebrafish larvae is a widely used method to induce an acute inflammatory response and subsequent tissue regeneration, including angiogenesis. nih.gov This model allows for real-time imaging of leukocyte migration to the site of injury and the formation of new blood vessels, providing a dynamic system to assess the anti-inflammatory and anti-angiogenic effects of compounds.

Table 2: Animal Models in Pharmacological Research

| Model | Disease/Process Studied | Key Features |

| Rodent (Rat) | Hyperlipidemia | Triton WR-1339 induced; for screening lipid-lowering drugs. nih.gov |

| Rodent (Rat) | Urolithiasis | Ethylene glycol-induced; for studying kidney stone formation. mdpi.comnih.gov |

| Zebrafish | Inflammation & Angiogenesis | Tail fin amputation model; allows for real-time imaging. nih.gov |

Advanced Biochemical and Molecular Assays

To dissect the molecular mechanisms underlying the biological effects of 7,8,4'-Trimethoxyisoflavone and its analogs, a suite of sophisticated biochemical and molecular assays is employed.

Direct enzymatic assays are essential for identifying specific molecular targets.

Kinase Activity: While direct enzymatic inhibition assays for 7,8,4'-Trimethoxyisoflavone are not widely reported, its biological effects are often linked to the modulation of protein kinase signaling cascades. The activity of kinases such as Akt, ERK, JNK, and p38 MAP kinase is typically assessed indirectly through Western Blot analysis, which measures the phosphorylation state of the kinase or its downstream substrates. nih.govnih.gov For example, studies on the related compound 4',6,7-trimethoxyisoflavone (B191343) (TMF) have shown it affects the phosphorylation of AKT and ERK in a time-dependent manner in HaCaT keratinocytes. nih.gov Similarly, 7,8,4'-trihydroxyisoflavone has been shown to modulate the phosphorylation of JNK, p38, ERK, Akt, and GSK-3β in neurotoxicity models. nih.gov

DNA Gyrase Activity: DNA gyrase is a validated target for antibacterial agents. nih.gov Assays to screen for inhibitors typically measure the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA, a process that can be visualized using agarose (B213101) gel electrophoresis. nih.gov There are no available studies indicating that 7,8,4'-Trimethoxyisoflavone has been specifically tested for its inhibitory activity against DNA gyrase.

Analyzing changes in gene and protein expression is fundamental to understanding a compound's mechanism of action.

Quantitative Polymerase Chain Reaction (qPCR): This technique is the standard for quantifying gene expression levels. nih.govmdpi.com In the context of isoflavone research, it can be used to measure the messenger RNA (mRNA) levels of specific target genes. For instance, research on 4',6,7-trimethoxyisoflavone investigated its effect on NADPH Oxidase 2 (NOX2) transcriptional levels to understand its role in promoting keratinocyte migration. nih.gov

Western Blot: This is a cornerstone technique for detecting and quantifying specific proteins. It is extensively used in isoflavone research to measure changes in the expression levels of key proteins and their post-translational modifications, particularly phosphorylation. Studies on 7,8,4'-trihydroxyisoflavone and 4',6,7-trimethoxyisoflavone have utilized Western Blot to reveal modulation of numerous proteins involved in cell survival, apoptosis, and signaling. nih.govnih.govnih.gov

Below is a table summarizing the proteins modulated by isoflavones related to 7,8,4'-Trimethoxyisoflavone, as identified through Western Blot analysis.

| Compound | Model System | Upregulated/Activated Proteins | Downregulated/Inhibited Proteins | Research Focus |

| 7,8,4'-trihydroxyisoflavone | Scopolamine-treated mice | BDNF, p-ERK, p-CREB, ChAT | AChE | Cognitive Enhancement nih.gov |

| 7,8,4'-trihydroxyisoflavone | 6-OHDA-treated SH-SY5Y cells | Bcl-2, Tyrosine Hydroxylase (TH) | Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bax, p-JNK, p-p38, p-ERK, p-Akt, p-GSK-3β | Neuroprotection nih.gov |

| 4',6,7-trimethoxyisoflavone | HaCaT keratinocytes | p-AKT, p-ERK, E-cadherin, NOX2 | Collagen I, Collagen III | Wound Healing/Cell Migration nih.gov |

Understanding how a compound is taken up by cells and subsequently metabolized is critical for evaluating its bioavailability and biological activity.

Although specific studies detailing the cellular uptake and metabolism of 7,8,4'-Trimethoxyisoflavone are limited, research on its precursors provides important context. The dietary isoflavone daidzein (B1669772) is known to be bioconverted by metabolic processes into more active forms, including 7,8,4'-trihydroxyisoflavone . nih.gov This metabolic transformation is crucial, as the resulting metabolite often exhibits more potent biological effects than the parent compound. nih.gov

Standard methods to study cellular uptake involve exposing cell cultures to the compound and, after a set time, lysing the cells and quantifying the intracellular concentration using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). nih.gov These methods can also be used to identify and quantify metabolites within the cells or in the culture medium.

Future Directions and Translational Prospects in 7,8,4 Trimethoxyisoflavone Research

Identification of Novel Molecular Targets and Signaling Pathways

Future research on 7,8,4'-trimethoxyisoflavone is poised to uncover a more detailed map of its molecular interactions within the cell. While it is known to be a naturally occurring isoflavone (B191592) that modulates enzymatic activities and interacts with cellular receptors, the precise targets and the full scope of the signaling pathways it affects remain to be fully elucidated. biosynth.com Current understanding points to its influence on pathways related to cell growth and differentiation. biosynth.com The exploration of its interactions with a broader range of kinases, phosphatases, and transcription factors will be crucial. Advanced techniques such as chemical proteomics and high-throughput screening can be employed to identify direct binding partners of 7,8,4'-trimethoxyisoflavone, providing a clearer picture of its mechanism of action.

Furthermore, investigating its impact on less-explored signaling cascades is a promising avenue. For instance, its role in modulating pathways such as the Notch, Wnt, or Hedgehog signaling, which are fundamental in development and disease, is largely unknown. Unraveling these interactions could reveal novel therapeutic applications for this compound. The aryl hydrocarbon receptor (AhR) pathway, a target for many flavonoids, presents another area for investigation. nih.gov Understanding if and how 7,8,4'-trimethoxyisoflavone interacts with the AhR could provide insights into its potential role in immune modulation and detoxification processes. nih.gov

Discovery of New Biological Activities and Untapped Therapeutic Potential

The known biological activities of 7,8,4'-trimethoxyisoflavone, including its antioxidant properties and its involvement in cancer research, neuroprotection, and anti-inflammatory responses, provide a solid foundation for future investigations. biosynth.com However, the full spectrum of its therapeutic potential is likely much broader. biosynth.comnih.gov Exploring its effects on other chronic diseases, such as metabolic disorders, cardiovascular conditions, and age-related ailments, could unveil new therapeutic opportunities. researchgate.netmdpi.com

Given the structural similarities of isoflavones to estrogens, a deeper investigation into the specific estrogenic or anti-estrogenic activity of 7,8,4'-trimethoxyisoflavone is warranted. biosynth.com This could determine its potential for use in hormone-dependent conditions, beyond what is currently understood. Furthermore, its potential as an antimicrobial agent is an area that deserves attention. researchgate.net Structure-activity relationship (SAR) studies on other flavonoids have indicated that specific hydroxylation and methoxylation patterns can influence antibacterial activity, suggesting that 7,8,4'-trimethoxyisoflavone could possess currently unrecognized antimicrobial properties. mdpi.com

Rational Design and Synthesis of Potent and Selective Analogs

The chemical structure of 7,8,4'-trimethoxyisoflavone (C₁₈H₁₆O₅) provides a versatile scaffold for the rational design and synthesis of novel analogs with enhanced potency and selectivity. biosynth.com By systematically modifying the methoxy (B1213986) groups on the A and B rings, it is possible to explore the structure-activity relationships (SAR) that govern its biological effects. mdpi.comczu.cz For instance, altering the position or number of methoxy groups could significantly impact the compound's interaction with specific molecular targets. mdpi.com

The synthesis of new analogs could be guided by computational modeling and docking studies to predict their binding affinity and selectivity for target proteins. This approach allows for a more targeted and efficient discovery of compounds with improved therapeutic profiles. The development of synthetic methodologies, such as those utilizing thallium(III) acetate (B1210297) for oxidative rearrangement, can facilitate the creation of a diverse library of 7,8,4'-trimethoxyisoflavone derivatives for biological screening. researchgate.net The goal is to develop analogs that not only exhibit greater efficacy but also possess improved pharmacokinetic properties, leading to better clinical outcomes.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular response to 7,8,4'-trimethoxyisoflavone, the integration of various "omics" technologies is essential. humanspecificresearch.orgnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes occurring within a biological system upon treatment with the compound. humanspecificresearch.orgcellbiopharm.com

| Omics Technology | Application in 7,8,4'-Trimethoxyisoflavone Research |

| Genomics | Identifying genetic variations that may influence an individual's response to the compound. |

| Transcriptomics | Analyzing changes in gene expression to understand the signaling pathways modulated by the compound. humanspecificresearch.org |

| Proteomics | Identifying protein expression changes and post-translational modifications to uncover direct and indirect targets. humanspecificresearch.org |

| Metabolomics | Profiling changes in cellular metabolites to understand the compound's impact on metabolic pathways. humanspecificresearch.org |

By combining data from these different omics layers, researchers can construct comprehensive network models of the compound's mechanism of action. cellbiopharm.com This integrated approach can reveal novel biomarkers for predicting therapeutic response and provide a deeper understanding of the complex biological processes influenced by 7,8,4'-trimethoxyisoflavone. humanspecificresearch.org

Exploration of Synergistic Effects with Established Agents

Investigating the synergistic effects of 7,8,4'-trimethoxyisoflavone with existing therapeutic agents holds significant promise for improving treatment outcomes. nih.gov Combination therapy is a well-established strategy in medicine, often leading to enhanced efficacy and reduced side effects. mdpi.comfrontiersin.org For example, in cancer therapy, combining 7,8,4'-trimethoxyisoflavone with conventional chemotherapeutic drugs could potentially overcome drug resistance or lower the required dosage of the toxic agent.

A notable example of synergistic interaction has been observed between 4',6,7-trimethoxyisoflavone (B191343) (TMF), a structurally similar isoflavone, and glycitin, which together promote the proliferation and migration of skin cells, suggesting potential applications in wound healing. nih.gov Similarly, exploring combinations of 7,8,4'-trimethoxyisoflavone with other natural compounds or approved drugs for various conditions could unlock new therapeutic strategies. nih.govmdpi.com Preclinical studies using cell culture and animal models will be crucial to identify promising combinations and to elucidate the molecular mechanisms underlying their synergistic activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.